molecular formula C19H14FN3OS B2685820 N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-44-9

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2685820
CAS No.: 852133-44-9
M. Wt: 351.4
InChI Key: GINRESYALCHMHE-UHFFFAOYSA-N
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Description

This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group, a 6-phenyl ring, and a carboxamide moiety linked to a 2-fluorophenyl group. Its molecular formula is C20H15FN3OS (calculated molecular weight: 364.42 g/mol). The fluorine atom enhances metabolic stability and lipophilicity, while the carboxamide group enables hydrogen bonding, critical for target interactions .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINRESYALCHMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Formation of the Thiazole Ring: The thiazole ring is usually formed by the reaction of a thiourea with an α-halo ketone under basic conditions.

    Coupling of the Rings: The imidazole and thiazole rings are then coupled together using a suitable coupling agent such as a carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

    Substitution: Amines, thiols; reactions are often conducted in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the fluorophenyl group.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. Key steps include:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Substituents : The fluorine atom is introduced onto the phenyl ring via halogenation reactions.
  • Amidation Reaction : The final step involves forming the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.

Anticancer Properties

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit promising anticancer activities. For instance, studies have shown that related compounds demonstrate significant antiproliferative effects against various cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound have been tested against pancreatic ductal adenocarcinoma (PDAC) cells such as SUIT-2 and Panc-1. Results indicated half-maximal inhibitory concentration (IC50) values ranging from 5.11 to 10.8 µM for certain derivatives, suggesting effective cytotoxicity against these resistant cancer cells .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. In comparative studies, derivatives of imidazo[2,1-b][1,3]thiazole have shown superior activity against bacterial strains compared to conventional antibiotics like ampicillin and streptomycin. These findings suggest that such compounds could serve as potential alternatives in treating bacterial infections .

Case Study 1: Anticancer Evaluation

A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and evaluated for their anticancer properties. In vitro assays demonstrated that specific derivatives exhibited significant cytotoxic activity across multiple cancer cell lines, reinforcing the potential of this chemical scaffold in drug development .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of imidazo[2,1-b][1,3]thiazole derivatives revealed that modifications at specific positions on the phenyl ring significantly influenced biological activity. For example, the introduction of electron-withdrawing groups like fluorine enhanced the antiproliferative effects against selected cancer cell lines .

Data Tables

Property/ActivityValue/Observation
IC50 against SUIT-25.11 - 10.8 µM
Antibacterial ActivityMore potent than ampicillin/strep
Structural ModificationsEnhanced activity with fluorine

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorophenyl group in the target compound balances lipophilicity and metabolic resistance compared to non-halogenated analogs.
  • Furan and oxolane derivatives exhibit lower LogD values, suggesting better aqueous solubility but reduced cell membrane penetration.
2.2 Dihydroimidazo[2,1-b][1,3]thiazole Derivatives

3,6,6-trimethyl-N-(2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 105963-46-0)

  • Structure : A partially saturated imidazothiazole core with three methyl groups and a phenethyl carboxamide.
  • Properties : Increased conformational flexibility due to the dihydro core; phenethyl group enhances lipophilicity (xLogP ~5.2).
  • Activity: Potential pharmacological applications in medicinal chemistry, though untested for specific targets .

Comparison with Target Compound :

  • The saturated core may reduce aromatic stacking interactions but improve bioavailability.
  • Higher molecular weight (414.93 g/mol) and LogP suggest slower clearance and longer half-life compared to the target .
2.3 Benzothiazole Carboxamides (Non-Imidazo Core)

N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)

  • Structure: Benzo[d]thiazole core with cycloheptylamino-propoxy and carboxamide groups.
  • Properties : Molecular weight ~500 g/mol; high LogD (~6.0) due to bulky substituents.
  • Activity : Tested as a multitarget ligand, but low yield (33%) limits scalability .

Comparison with Target Compound :

  • Bulky substituents may hinder blood-brain barrier penetration, unlike the compact target compound .
2.4 Amine-Substituted Imidazo[2,1-b][1,3]thiazole

3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine

  • Structure : Lacks the carboxamide group; features a primary amine at position 3.
  • Properties : Molecular weight 281.35 g/mol; LogD ~2.5 (pH 5.5).
  • Activity: Unknown, but the amine group may confer basicity and altered pharmacokinetics .

Comparison with Target Compound :

  • The absence of the carboxamide eliminates hydrogen bonding sites, likely reducing target affinity.
  • Lower molecular weight and LogD suggest faster renal clearance .

Biological Activity

N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19_{19}H14_{14}FN3_{3}OS
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 852133-44-9

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities supported by research findings.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazoles, including this compound, display potent antimicrobial properties.

Case Study: Antifungal Activity

A study synthesized several thiazol derivatives and evaluated their antifungal activity against Candida albicans and Candida parapsilosis. Among these compounds, some exhibited minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like ketoconazole. Notably:

  • Compound 2e showed an MIC of 1.23 μg/mL against C. parapsilosis after 48 hours of exposure .

Table 1: Antifungal Activity of Compounds

CompoundTarget OrganismMIC (μg/mL)Reference
2dC. albicans0.75
2eC. parapsilosis1.23

Anticancer Activity

The imidazo[2,1-b]thiazole derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

The anticancer activity is often attributed to the compounds' ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death. For instance, some derivatives have been shown to inhibit topoisomerase enzymes critical for DNA replication and repair.

Case Study: Topoisomerase Inhibition

In a comparative study, certain thiazole derivatives demonstrated superior inhibitory activity against bacterial topoisomerases compared to conventional antibiotics like novobiocin. The MIC values for these compounds ranged from 0.008 to 0.046 μg/mL against various pathogens .

Enzyme Inhibition

This compound has shown promise as an acetylcholinesterase (AChE) inhibitor.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
3i2.7

This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain.

Pharmacokinetics and Drug-Likeness

Preliminary studies assessing the pharmacokinetic properties of this compound indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These attributes are crucial for its development as a therapeutic agent.

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